molecular formula C8H9F3N2O2 B2378193 1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid CAS No. 2386548-84-9

1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid

Cat. No. B2378193
CAS RN: 2386548-84-9
M. Wt: 222.167
InChI Key: SZKHOQYVYUWUBB-UHFFFAOYSA-N
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Description

1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H5F3N2O2 . It is a white to off-white solid at 20°C . This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .


Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride is used to replace phosgene as the acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .


Chemical Reactions Analysis

The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . It is also used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 295.6±40.0 °C and a predicted density of 1.42±0.1 g/cm3 at 20 °C . It is a white to off-white solid at 20°C .

Scientific Research Applications

Synthesis and Derivatives

1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is utilized in the synthesis of various derivatives. These derivatives include 1H-pyrazole-3-carboxamides and -3-carboxylates, which are produced through reactions with binucleophiles like diaminoethane and diamino propanes, yielding good product yields of 66-95% (Yıldırım, Kandemirli, & Akçamur, 2005). In another study, 1-methyl-pyrazole-3-carboxylic acid was synthesized using 3-methylpyrazole, exploring effects of reaction time, temperature, and material ratios (Yuan-fu, 2011).

Chemical Structure and Properties

Research on pyrazole-4-carboxylic acid derivatives like this compound provides insights into their chemical structure and dynamic properties. This includes studies on solid-state structures, polymorphism, and tautomerism using techniques like NMR and crystallography (Infantes, García, López, Claramunt, & Elguero, 2013). Additionally, the synthesis and characterization of derivatives like 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid have been conducted, providing a deeper understanding of their molecular structure and potential applications (Li-fen, 2013).

Coordination Chemistry and Luminescence Properties

This compound and its derivatives are also studied in the context of coordination chemistry. Research has been conducted on the synthesis and crystal structures of coordination complexes involving pyrazole-dicarboxylate acid derivatives, revealing insights into their chelation properties and potential applications in materials science (Radi et al., 2015). Furthermore, studies on the luminescence properties of these compounds in the solid state have been carried out, which can be relevant for applications in optical materials and sensors (Su et al., 2014).

Antifungal Activity

Additionally, derivatives of 1-methyl-pyrazole-4-carboxylic acid have been explored for their antifungal properties. Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited moderate to excellent activity against several phytopathogenic fungi (Du et al., 2015).

Corrosion Inhibition

Research has also been conducted on pyrazole derivatives as corrosion inhibitors for steel in acidic environments, highlighting their potential industrial applications (Herrag et al., 2007).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, a new class of fungicides . Due to the increasing global demand for this key intermediate, improved synthesis technologies are being studied . The proposed process has quite good industrial value because of its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations .

properties

IUPAC Name

1-methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-13-4-5(7(14)15)6(12-13)2-3-8(9,10)11/h4H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKHOQYVYUWUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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